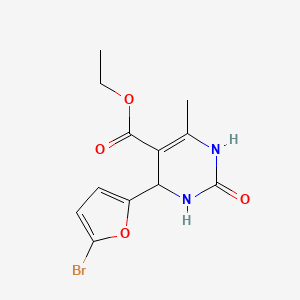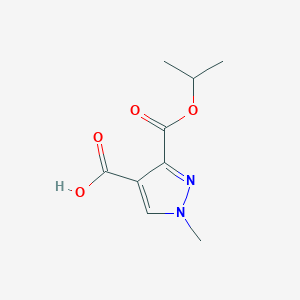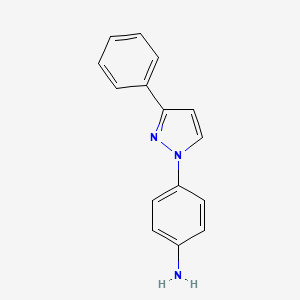![molecular formula C27H23BrClN3O4 B10905272 2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
The synthesis of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Bromination: The pyrazole derivative is then brominated using bromine in acetic acid to introduce the bromine atom at the desired position.
Ethoxylation: The brominated pyrazole is reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Coupling with phenylacetyl chloride: The final step involves the coupling of the ethoxylated pyrazole with phenylacetyl chloride in the presence of a base to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and conditions to reduce costs and environmental impact.
化学反応の分析
2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-(5-ブロモ-4-{(Z)-[1-(2-クロロフェニル)-3-メチル-5-オキソ-1,5-ジヒドロ-4H-ピラゾール-4-イリデン]メチル}-2-エトキシフェノキシ)-N-フェニルアセトアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路を解明するには、詳細な研究が必要です .
類似化合物との比較
類似化合物
- 2-(5-ブロモ-4-{(Z)-[1-(2-クロロフェニル)-3-メチル-5-オキソ-1,5-ジヒドロ-4H-ピラゾール-4-イリデン]メチル}-2-メトキシフェノキシ)-N-フェニルアセトアミド
- 2-(5-ブロモ-4-{(Z)-[1-(2-クロロフェニル)-3-メチル-5-オキソ-1,5-ジヒドロ-4H-ピラゾール-4-イリデン]メチル}-2-エトキシフェノキシ)-N-メチルアセトアミド
独自性
2-(5-ブロモ-4-{(Z)-[1-(2-クロロフェニル)-3-メチル-5-オキソ-1,5-ジヒドロ-4H-ピラゾール-4-イリデン]メチル}-2-エトキシフェノキシ)-N-フェニルアセトアミドの独自性は、官能基の特定の組み合わせにあり、これにより、独特の化学的および生物学的特性が与えられます。 これは、様々な研究用途にとって貴重な化合物であり、類似の化合物とは異なります .
特性
分子式 |
C27H23BrClN3O4 |
|---|---|
分子量 |
568.8 g/mol |
IUPAC名 |
2-[5-bromo-4-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C27H23BrClN3O4/c1-3-35-24-14-18(13-20-17(2)31-32(27(20)34)23-12-8-7-11-22(23)29)21(28)15-25(24)36-16-26(33)30-19-9-5-4-6-10-19/h4-15H,3,16H2,1-2H3,(H,30,33)/b20-13- |
InChIキー |
HZUCEVYMERYEFQ-MOSHPQCFSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)NC4=CC=CC=C4 |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10905199.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10905203.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)


![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B10905256.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
